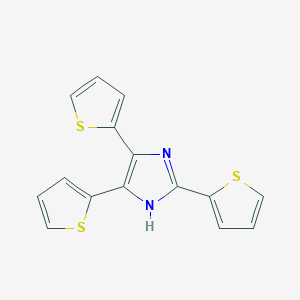

2,4,5-Tris(thiophen-2-YL)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trithiophen-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNFUBLSRXGMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,4,5 Tris Thiophen 2 Yl 1h Imidazole

Overview of Established Synthetic Pathways for 2,4,5-Trisubstituted Imidazoles

The construction of the 2,4,5-trisubstituted imidazole (B134444) core is predominantly achieved through two robust and versatile strategies: multicomponent reactions and classical condensation reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing waste and simplifying experimental procedures. scirp.orgrsc.org For the synthesis of 2,4,5-trisubstituted imidazoles, the most common MCR involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). derpharmachemica.comresearchgate.net This one-pot synthesis is advantageous for its operational simplicity and the ability to generate diverse libraries of imidazole derivatives by varying the starting materials. nih.gov

The general scheme for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles is as follows:

Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate.

Process: These components are typically heated in a suitable solvent, often in the presence of a catalyst, to facilitate the cyclocondensation reaction. derpharmachemica.com

Advantages: This approach is characterized by good to excellent yields, mild reaction conditions, and often simple work-up procedures. nih.govsciepub.com

The versatility of this method allows for the incorporation of various substituents at the 2, 4, and 5 positions of the imidazole ring by selecting the appropriate aldehyde and 1,2-dicarbonyl compound. For the synthesis of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole, this would involve the use of thiophene-2-carbaldehyde (B41791) and a thiophene-based 1,2-dicarbonyl compound.

Classical Condensation Reactions

The classical approach to the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis, first reported in 1882. researchgate.netlookchem.com This reaction involves the condensation of a 1,2-diketone, an aldehyde, and ammonia. lookchem.com While fundamentally similar to the MCR approach, the classical method may involve a more stepwise procedure or specific reaction conditions that have been refined over the decades.

A typical procedure involves refluxing the reactants in a solvent such as ethanol (B145695) or acetic acid. ijcrt.orgijcrt.org For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole is often achieved by reacting benzil, benzaldehyde, and ammonium acetate in glacial acetic acid. ijcrt.org This foundational method provides a reliable, albeit sometimes lower-yielding, route to the imidazole core.

Development and Refinement of Specific Synthetic Routes for this compound

The synthesis of this compound would logically follow the established pathways for other trisubstituted imidazoles, utilizing thiophene-2-carbaldehyde as the aldehyde component and a di(thiophen-2-yl)ethanedione as the 1,2-dicarbonyl compound, with ammonium acetate as the nitrogen source. The optimization of this specific synthesis lies in the selection of an appropriate catalytic system to achieve high yields and purity.

Catalyst-Mediated Synthesis Investigations

The efficiency of imidazole synthesis is often significantly enhanced by the use of catalysts. These can be broadly categorized into organocatalysts and metal-based catalysts, both of which have been extensively studied for the formation of 2,4,5-trisubstituted imidazoles.

Organocatalysis offers an attractive, metal-free alternative for synthetic transformations. ias.ac.in Various organic molecules have been found to effectively catalyze the synthesis of trisubstituted imidazoles. These catalysts are often milder and more environmentally benign than their metal-based counterparts.

For example, triphenylphosphine (B44618) (PPh3) has been reported as a cheap and efficient organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles, particularly when combined with ultrasound irradiation. researchgate.net Other notable organocatalysts include:

Ionic Liquids: Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate (B84403) have been used as reusable catalysts under solvent-free conditions, offering excellent yields in short reaction times. sciepub.com DABCO-based ionic liquids have also been shown to be effective. researchgate.net

Acids: Lactic acid, a biodegradable and environmentally safe solvent and catalyst, has been successfully employed at elevated temperatures. researchgate.net

Imidazole: Interestingly, imidazole itself can act as an organocatalyst in certain multicomponent reactions, highlighting its versatile chemical nature. ias.ac.in

The application of these organocatalysts to the synthesis of this compound would likely involve similar conditions, with the expectation of achieving high yields under mild and green conditions.

Table 1: Selected Organocatalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Triphenylphosphine (PPh3) | Benzil, Aldehydes, Urea | Ultrasound, Room Temperature | up to 95 | researchgate.net |

| Diethyl ammonium hydrogen phosphate | Benzil, Aldehydes, Ammonium Acetate | 100°C, Solvent-free | High to Excellent | sciepub.com |

| Lactic Acid | Benzil, Aldehydes, Ammonium Acetate | 160°C | Not specified | researchgate.net |

| Benzyltriphenylphosphonium (B107652) chloride (BTPPC) | Benzil, Aldehydes, Ammonium Acetate | Solvent-free | High | researchgate.net |

A wide array of metal catalysts, particularly Lewis acids, have been investigated for the synthesis of 2,4,5-trisubstituted imidazoles. These catalysts can activate the reactants and facilitate the condensation and cyclization steps, often leading to higher yields and shorter reaction times compared to uncatalyzed reactions. scirp.orgderpharmachemica.com

Bismuth (III) Salts: Bismuth(III) triflate has been identified as a remarkably non-toxic and effective catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles in acetonitrile. scirp.org

Copper (II) Chloride: Cupric chloride (CuCl2·2H2O) serves as a cost-effective and efficient catalyst, especially under microwave irradiation in solvent-free conditions, leading to excellent yields and high purity of the products. derpharmachemica.com

Ruthenium Complexes: Diruthenium(II) catalysts have been employed for the direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols under aerobic conditions, presenting an environmentally benign pathway where water is the only byproduct. rsc.org

Other Metal Catalysts: Other metals and their compounds, such as zirconium tetrachloride (ZrCl4), indium(III) chloride (InCl3·3H2O), and metal-organic frameworks (MOFs) like MIL-101(Cr), have also been successfully utilized. sciepub.commdpi.com Magnetic nanoparticles coated with tungstic acid have also been developed as a recyclable heterogeneous catalyst. rsc.org

For the synthesis of this compound, a screening of these metal catalysts would be a prudent approach to identify the most efficient system, taking into account factors such as catalyst loading, reaction temperature, and solvent.

Table 2: Selected Metal Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Bismuth(III) triflate | Benzil, Aldehydes, Ammonium Acetate | CH3CN, 70°C | Good to Moderate | scirp.org |

| CuCl2·2H2O | Benzil, Aldehydes, Ammonium Acetate | Microwave, Solvent-free | up to 92 | derpharmachemica.com |

| Diruthenium(II) complex | Primary Alcohols, Ammonium Acetate | Aerobic conditions | up to 95 | rsc.org |

| MIL-101(Cr) | 1,2-diketone, Aldehydes, Ammonium Acetate | 120°C, Solvent-free | High | mdpi.com |

| CoFe2O4@SiO2@(–CH2)3OWO3H NPs | Aldehyde, Ammonium Acetate, 1,2-diketone | Solvent-free | High | rsc.org |

Heterogeneous Catalysis Approaches

Heterogeneous catalysts are advantageous in the synthesis of substituted imidazoles as they can be easily separated from the reaction mixture, enabling reuse and minimizing product contamination. Various solid-supported catalysts have demonstrated high efficacy in the synthesis of 2,4,5-triaryl-imidazoles, which serves as a model for the synthesis of their thiophene-substituted counterparts.

One notable example is the use of a chromium-based metal-organic framework, MIL-101(Cr), which has been successfully employed as a heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst is highly efficient, requiring only a small amount, and can be recovered and reused multiple times with only a slight decrease in activity. mdpi.com The reaction proceeds via the condensation of a 1,2-dicarbonyl compound, an aromatic aldehyde, and ammonium acetate. mdpi.com

Another effective heterogeneous catalytic system involves the use of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) supported on acidic alumina (B75360). researchgate.net This system has been reported to produce very good yields of 2,4,5-triaryl-imidazoles. researchgate.net Furthermore, a magnetically separable catalyst, consisting of a Lewis acidic deep eutectic solvent supported on magnetic nanoparticles (LADES@MNP), has been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. rsc.org This catalyst facilitates the reaction under solvent-free sonication conditions, offering good to excellent yields and simple work-up procedures. rsc.org The magnetic nature of the support allows for easy recovery and reuse of the catalyst for at least five cycles without a significant loss of catalytic activity. rsc.org

These examples of heterogeneous catalysis in the synthesis of analogous triaryl imidazoles strongly suggest their applicability in the synthesis of this compound, offering greener and more cost-effective production routes.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green approaches, primarily focusing on solvent-free and microwave-assisted reactions, have been explored for analogous compounds.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, reducing pollution and costs associated with solvent use. The synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved under solvent-free conditions using various catalysts. For instance, cupric chloride (CuCl₂) has been used as a catalyst in a one-pot, three-component condensation under solvent-free microwave irradiation, leading to excellent yields and high purity of the product. derpharmachemica.com Similarly, benzyltriphenylphosphonium chloride (BTPPC) has been employed as an inexpensive and readily available catalyst for the solvent-free synthesis of lophine derivatives (2,4,5-trisubstituted imidazoles), resulting in high yields. researchgate.net Other methods include the use of molecular iodine as a catalyst for grinding-based synthesis at room temperature, which offers short reaction times and an easy work-up. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.netnih.govresearchgate.net The synthesis of 2,4,5-trisubstituted imidazoles has been extensively improved using this technology. monash.eduniscpr.res.in Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. derpharmachemica.comresearchgate.netresearchgate.net For example, the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.netniscpr.res.in The use of solid supports like acidic alumina impregnated with ammonium acetate in conjunction with microwave irradiation provides an efficient and solvent-free route to substituted imidazoles. researchgate.net

A novel approach utilizes lemon juice as a natural, biodegradable, and inexpensive bio-catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, highlighting the potential of readily available and environmentally benign catalysts. scispace.comresearchgate.net

Yield Enhancement and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 2,4,5-trisubstituted imidazoles, studies have shown that the catalyst plays a significant role in yield enhancement. For example, the use of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, under solvent-free conditions at 100°C has been shown to produce excellent yields of 2,4,5-trisubstituted imidazoles in a very short time. sciepub.comresearchgate.net The efficiency of this catalyst was demonstrated across a range of substituted aldehydes, with electron-withdrawing groups on the aldehyde generally leading to shorter reaction times and higher yields. researchgate.net

The optimization of reaction conditions for the MIL-101(Cr) catalyzed synthesis of 2,4,5-trisubstituted imidazoles revealed that solvent-free conditions at 120°C with just 5 mg of the catalyst for a 1 mmol scale reaction provided an optimal yield of 95% in 10 minutes. mdpi.com The study also noted that electron-deficient aldehydes reacted faster than electron-rich aldehydes. mdpi.com

The following table summarizes the optimized conditions and yields for the synthesis of various 2,4,5-trisubstituted imidazoles, providing a valuable reference for the synthesis of the target thiophene-substituted compound.

| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuCl₂·2H₂O (10 mol%) | 4-Methoxybenzaldehyde | Solvent-free (Microwave) | - | 12 min | 92 | derpharmachemica.com |

| BTPPC (15 mol%) | Benzaldehyde | Solvent-free | 100 | 12 min | 92 | researchgate.net |

| Molecular Iodine (15 mol%) | Benzaldehyde | Solvent-free (Grinding) | Room Temp | 10 min | 95 | semanticscholar.org |

| Lemon Juice | Benzaldehyde | Ethanol | 50 | 2.5 h | 92 | scispace.comresearchgate.net |

| MIL-101(Cr) (5 mg) | 4-Chlorobenzaldehyde | Solvent-free | 120 | 10 min | 95 | mdpi.com |

| Diethyl Ammonium Hydrogen Phosphate (3 mmol) | Benzaldehyde | Solvent-free | 100 | 10 min | 98 | sciepub.comresearchgate.net |

| Lactic Acid | 4-(Dimethylamino)benzaldehyde | Lactic Acid | 160 | 150 min | 91 | vpcollege.org |

Precursor Chemistry and Derivatization Strategies for Thiophene-Substituted Imidazoles

The synthesis of this compound relies on the well-established Radziszewski reaction, a multicomponent reaction that forms the imidazole ring. The core precursors for this specific compound are:

1,2-Dicarbonyl Compound: 2,2'-Thenil (di(thiophen-2-yl)ethanedione), which is the thiophene (B33073) analog of benzil.

Aldehyde: Thiophene-2-carboxaldehyde.

Ammonia Source: Typically, ammonium acetate is used, as it conveniently decomposes in situ to provide the necessary ammonia.

The general synthetic route involves the condensation of these three components, often in the presence of a catalyst and with or without a solvent.

Derivatization strategies for thiophene-substituted imidazoles involve modifying the precursors to introduce different substituents onto the imidazole core. This allows for the fine-tuning of the compound's electronic and photophysical properties.

One common strategy is to use different thiophene-based aldehydes or 1,2-dicarbonyl compounds. For example, using thiophene-3-carboxaldehyde would result in a 2-(thiophen-3-yl) substituent on the imidazole ring. Research has demonstrated the synthesis of related compounds such as 1-benzyl-2-phenyl-4-(thiophen-2-yl)-1H-imidazole and 1-benzyl-2-phenyl-4-(thiophen-3-yl)-1H-imidazole, showcasing the feasibility of incorporating different thiophene isomers. acs.org

Another approach to derivatization is to introduce substituents onto the thiophene rings of the precursors themselves. For instance, using a substituted thiophene-2-carboxaldehyde would lead to a correspondingly substituted thiophene moiety at the 2-position of the imidazole.

Furthermore, the nitrogen at the 1-position of the imidazole ring can be substituted by including a primary amine in the initial reaction mixture instead of ammonium acetate, leading to the formation of 1,2,4,5-tetrasubstituted imidazoles. This has been demonstrated in the synthesis of compounds like 2-(benzo[b]thiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole. nih.gov Post-synthesis N-alkylation or N-arylation of the imidazole ring is also a viable derivatization strategy. For example, the reaction of a synthesized 2,4,5-triphenyl-1H-imidazole with chloroacetic acid or benzoyl chloride can introduce substituents at the N-1 position. irjmets.com

Purification and Isolation Methodologies in Research Scale Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity for subsequent characterization and application studies. The methodologies employed are generally standard laboratory techniques, with the specific choice depending on the scale of the synthesis and the nature of any impurities.

A common and straightforward work-up procedure involves pouring the cooled reaction mixture into a large volume of ice-cold water. scispace.comresearchgate.netsciepub.comnih.gov This often induces the precipitation of the crude solid product, which can then be collected by filtration. The solid is typically washed with water to remove any water-soluble impurities and then dried. scispace.comresearchgate.net In cases where an acidic catalyst is used, the mixture might be neutralized with a base, such as ammonium hydroxide, prior to filtration. irjmets.com

For further purification, two primary methods are widely reported for analogous 2,4,5-trisubstituted imidazoles:

Recrystallization: This is the most frequently cited method for purifying solid imidazole derivatives. Ethanol is a commonly used solvent for recrystallization, as it often provides good solubility for the compound at elevated temperatures and poor solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. semanticscholar.orgscispace.comresearchgate.netsciepub.comresearchgate.netnih.gov

Column Chromatography: When recrystallization is not sufficient to remove all impurities, or if the product is not a solid, column chromatography over silica (B1680970) gel is employed. semanticscholar.orgnih.gov A suitable eluent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from byproducts and unreacted starting materials. semanticscholar.org The progress of the separation is monitored by thin-layer chromatography (TLC). sciepub.comnih.gov

The choice between these methods depends on the specific impurities present. For many of the high-yielding, clean reactions described in the literature, simple recrystallization is often sufficient to obtain a product of high purity. scispace.comresearchgate.netsciepub.com

Advanced Structural Elucidation and Conformational Analysis of 2,4,5 Tris Thiophen 2 Yl 1h Imidazole

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as NMR, FT-IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy collectively provide a comprehensive fingerprint of the molecule, confirming its identity and offering insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. For 2,4,5-Tris(thiophen-2-YL)-1H-imidazole, NMR analysis confirms the presence and connectivity of the imidazole (B134444) core and the three thiophene (B33073) rings.

In the ¹H NMR spectrum, a characteristic downfield singlet is expected for the N-H proton of the imidazole ring. sctunisie.org The protons on the thiophene rings would appear as a set of multiplets in the aromatic region. nih.gov The precise chemical shifts and coupling constants (J-values) of these thiophene protons are critical for confirming their substitution pattern. nih.gov

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the imidazole ring typically resonate at characteristic chemical shifts, differentiating them from the carbons of the thiophene substituents. sctunisie.orgnih.gov

Table 1: Expected NMR Chemical Shift Assignments for this compound Note: These are representative values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Technique | Expected Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| Imidazole N-H | ¹H NMR | ~12.0 - 13.0 | A singlet, typically broad, in the downfield region. sctunisie.org |

| Thiophene C-H | ¹H NMR | ~7.0 - 8.0 | A series of doublets and triplets corresponding to the different protons on the three thiophene rings. nih.gov |

| Imidazole C=N/C=C | ¹³C NMR | ~125.0 - 146.0 | Signals corresponding to the C2, C4, and C5 carbons of the imidazole core. sctunisie.org |

| Thiophene C-S/C=C | ¹³C NMR | ~120.0 - 140.0 | Signals corresponding to the carbons of the three thiophene rings. nih.gov |

While 1D NMR spectra provide initial assignments, 2D NMR experiments are crucial for unambiguously establishing the complete molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for mapping the proton-proton correlations within each individual thiophene ring. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the thiophene substituents to the correct positions (C2, C4, and C5) on the imidazole ring by observing correlations between thiophene protons and imidazole carbons. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and the relative orientation of the thiophene rings. researchgate.net

Together, these experiments allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra provide clear evidence for the key structural components.

The FT-IR spectrum is expected to show a distinct absorption band for the N-H stretching vibration of the imidazole ring. researchgate.netrsc.org Other significant peaks include the C=N and C=C stretching vibrations from both the imidazole and thiophene aromatic rings, as well as characteristic bands corresponding to the C-H and C-S bonds of the thiophene units. nih.govrsc.org Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov

Table 2: Key Vibrational Frequencies for this compound Note: Data is based on characteristic frequencies for similar imidazole and thiophene-containing compounds.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Imidazole) | FT-IR | 3300 - 3450 | researchgate.netrsc.org |

| Aromatic C-H Stretch | FT-IR | 3000 - 3100 | rsc.org |

| C=N Stretch (Imidazole) | FT-IR, Raman | 1580 - 1610 | rsc.org |

| C=C Stretch (Aromatic Rings) | FT-IR, Raman | 1450 - 1500 | rsc.org |

| C-S Stretch (Thiophene) | FT-IR, Raman | 650 - 750 | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition. nih.gov

The analysis would yield a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation, typically showing losses of the thiophene rings or other characteristic fragments from the parent molecule.

Table 3: Molecular Formula and Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂S₃ |

| Calculated Monoisotopic Mass | 326.00 g/mol |

| Expected Mass Spec Peak | [M+H]⁺ at m/z ≈ 327.00 |

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic properties of conjugated molecules. The extended π-system of this compound, formed by the interconnected imidazole and thiophene rings, is expected to give rise to characteristic electronic transitions.

The UV-Vis absorption spectrum typically displays intense bands corresponding to π→π* transitions within the aromatic framework. researchgate.net Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. The position and intensity of these absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

Compounds with such extensive conjugation often exhibit fluorescence, emitting light upon excitation at an appropriate wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are also influenced by the molecular environment and can be used to probe intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Assignment

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this technique confirms the connectivity and reveals the molecule's conformation and crystal packing.

The molecular structure is expected to be non-planar, with the three thiophene rings twisted out of the plane of the central imidazole core. nih.gov The dihedral angles between the imidazole ring and the thiophene rings at the C2, C4, and C5 positions are a key structural parameter determined by this method. nih.govresearchgate.net

Table 4: Representative Crystal Data Parameters for a Trisubstituted Imidazole Note: This table shows typical data for an analogous compound, 1-Ethyl-2,4,5-triphenyl-imidazole, to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| Unit Cell Dimensions (a, b, c) | a=10.11 Å, b=12.49 Å, c=14.63 Å | researchgate.net |

| Unit Cell Angles (α, β, γ) | α=98.18°, β=90.69°, γ=102.66° | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

Conformational Landscape and Dynamic Studies

The rotational flexibility of the substituent rings is a critical factor. In the case of the closely related 2,4,5-triphenyl-1H-imidazole, X-ray crystallography has provided precise data on the dihedral angles between the phenyl rings and the imidazole core. In the crystal structure of lophine, the three phenyl rings are not coplanar with the central imidazole ring. nih.gov This deviation from planarity is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the imidazole ring, as well as between adjacent phenyl groups.

Computational studies on similar aromatic heterocyclic systems suggest that the energy barriers to rotation of the aryl substituents are significant. For instance, studies on N-aryl imidazoles have shown that the restriction of rotation around the C-N bond can lead to axial chirality. While the thiophene rings in this compound are attached via C-C bonds, similar steric repulsions are expected to influence their rotational freedom. The sulfur atom in the thiophene ring, being larger than a carbon atom, may introduce additional steric bulk, potentially leading to even greater rotational barriers compared to phenyl substituents.

Conversely, studies on oligothiophenes indicate a tendency for the thiophene units to adopt a planar, S-trans conformation to maximize π-conjugation. rsc.orgmdpi.com This preference for planarity is a driving force that counteracts the steric hindrance between adjacent rings. Therefore, the conformational landscape of this compound is likely governed by a delicate balance between the steric repulsions that favor a twisted conformation and the electronic stabilization that favors a planar arrangement.

The dynamic interplay of these forces suggests that at room temperature, the molecule likely exists as a mixture of rapidly interconverting rotamers. The energy barriers for these rotations would determine the timescale of this dynamic process. Low-energy conformations would involve specific dihedral angles that minimize steric clash while still allowing for a degree of electronic communication between the thiophene and imidazole rings.

To provide a more quantitative, albeit inferred, understanding, we can examine the crystallographic data of analogous compounds.

Table 1: Dihedral Angles of Phenyl Rings in 2,4,5-Triphenyl-1H-imidazole (Lophine) nih.gov

| Phenyl Ring Position | Dihedral Angle with Imidazole Ring (°) |

| 2 | 21.4 |

| 4 | 24.7 |

| 5 | 39.0 |

This table presents the experimentally determined dihedral angles from the X-ray crystal structure of 2,4,5-triphenyl-1H-imidazole, which serves as a structural analogue for the target compound.

Table 2: Inferred Rotational Energy Barriers for Thiophene Rings

| Rotation | Estimated Energy Barrier (kcal/mol) | Basis of Estimation |

| Thiophene at C2 | 3-5 | Inferred from computational studies on biaryls and sterically hindered heterocycles. |

| Thiophene at C4 | 3-5 | Inferred from computational studies on biaryls and sterically hindered heterocycles. |

| Thiophene at C5 | 4-6 | Higher estimate due to potential steric interactions with both adjacent thiophene rings. |

This table provides estimated rotational energy barriers based on general findings for similar chemical structures, as direct experimental data for the title compound is not available.

It is important to note that these values are estimations for the thiophene-substituted compound based on its phenyl-substituted analog and general principles of conformational analysis. The actual conformational preferences and rotational dynamics could be influenced by factors such as the electronic nature of the thiophene rings and the specific packing forces in the solid state or solvent effects in solution. Detailed computational modeling, such as density functional theory (DFT) calculations, and experimental techniques like variable-temperature NMR spectroscopy would be necessary to fully elucidate the complex conformational landscape and dynamic behavior of this compound.

Computational Chemistry and Theoretical Investigations of 2,4,5 Tris Thiophen 2 Yl 1h Imidazole

Density Functional Theory (DFT) Studies for Ground State Electronic Structure

No specific studies utilizing DFT to analyze the ground state electronic structure of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole were found.

Geometry Optimization and Energetic Stability

Information regarding the optimized geometry, bond lengths, bond angles, and energetic stability from DFT calculations for this compound is not available in the reviewed literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported. Such analysis for related molecules helps in understanding their electronic properties and reactivity. orientjchem.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

There are no available NBO analyses for this specific molecule to describe charge delocalization, hyperconjugative interactions, or other intermolecular forces. orientjchem.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps, which are crucial for predicting sites for electrophilic and nucleophilic attack, have not been published for this compound. orientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT studies detailing the excited state properties of this compound could be located.

Investigation of Electronic Transitions and Spectroscopic Signatures

There is no published research investigating the electronic transitions, absorption wavelengths, or oscillator strengths for this compound, which would typically be explored using TD-DFT methods. nih.govresearchgate.netresearchgate.netelifesciences.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which features three rotatable thiophene (B33073) rings attached to a central imidazole (B134444) core, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with different solvent environments.

Solvent effects are critical as they can influence conformational preferences and reactivity. MD simulations can be performed with the molecule solvated in an explicit box of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide) to mimic solution-phase conditions. These simulations reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonds between the imidazole N-H group and solvent molecules, affect the molecule's dynamics and stability. nih.govresearchgate.net The interaction energies between the solute and solvent can be calculated to quantify the solvation effects. nih.gov

Table 1: Representative Dihedral Angles and Interaction Energies from a Hypothetical MD Simulation

| Solvent | Thiophene Ring Position | Average Dihedral Angle (°) | Solute-Solvent Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | C2-Thiophene | 35.2 | -15.8 |

| C4-Thiophene | 28.9 | ||

| C5-Thiophene | 41.5 | ||

| Ethanol | C2-Thiophene | 38.1 | -12.3 |

| C4-Thiophene | 31.7 | ||

| C5-Thiophene | 44.0 | ||

| Vacuum | C2-Thiophene | 30.5 | N/A |

| C4-Thiophene | 25.1 | ||

| C5-Thiophene | 39.8 |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar heterocyclic compounds.

In Silico Prediction of Reactivity and Mechanistic Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations can predict sites susceptible to electrophilic or nucleophilic attack and elucidate potential reaction mechanisms.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions that are electron-rich and likely to act as electron donors (nucleophilic sites). Conversely, the LUMO's energy and distribution identify electron-deficient regions susceptible to receiving electrons (electrophilic sites). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr In many thiophene-imidazole systems, the HOMO is often localized on the electron-rich thiophene rings, while the LUMO may be distributed across the imidazole core and the substituent rings. researchgate.net

DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas), often found around the nitrogen and sulfur atoms, making them likely sites for electrophilic attack or hydrogen bonding. researchgate.net Blue regions represent positive potential and are prone to nucleophilic attack.

Furthermore, these computational methods can be used to model entire reaction pathways. For instance, in the synthesis of substituted imidazoles, theoretical calculations can help to map the energy profile of the reaction, identifying transition states and intermediates. acs.orgresearchgate.net This allows for a detailed understanding of the reaction mechanism, such as the steps involved in the cyclization to form the imidazole ring. researchgate.net

Table 2: Predicted Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.9 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.9 eV | Relates to chemical reactivity and stability. |

| Most Negative ESP | Imidazole N-atoms, Thiophene S-atoms | Predicted sites for electrophilic attack. |

| Most Positive ESP | Imidazole N-H proton | Predicted site for nucleophilic attack or deprotonation. |

This table contains representative theoretical values to illustrate the output of in silico reactivity predictions.

Investigation of Electronic and Photophysical Phenomena of 2,4,5 Tris Thiophen 2 Yl 1h Imidazole

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic chromophores, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. iphy.ac.cn In molecules with a donor-π-acceptor (D-π-A) architecture, this process is key to their optical and electronic properties. iphy.ac.cn The 2,4,5-Tris(thiophen-2-YL)-1H-imidazole structure can be considered a complex system where the imidazole (B134444) ring and the thiophene (B33073) units can act as both electron-donating and π-bridging components.

Luminescence Properties and Quantum Chemical Approaches

The luminescence of this compound is intrinsically linked to its electronic structure and excited-state dynamics, including ICT. Imidazole derivatives are known to be fluorescent, and the introduction of thiophene rings is expected to modulate these properties significantly. rsc.org Oligothiophenes, which are molecules composed of multiple thiophene units, are known for their luminescent properties, which are highly dependent on the number of thiophene units and their substitution pattern. nih.govnih.govrsc.org

The fluorescence quantum yield (ΦF) and the position of the emission maximum (λem) are key parameters characterizing the luminescence of a compound. For similar tripodal imidazole derivatives, quantum yields can be quite high, and the emission color can be tuned by changing the substituents. rsc.org The emission of such compounds is often sensitive to the solvent polarity, which is a hallmark of an ICT state. rsc.org Quantum chemical calculations are instrumental in understanding the luminescence properties. For instance, TD-DFT calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the nature of the electronic transitions. rsc.orgnih.gov These calculations can reveal that the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts, confirming the charge-transfer nature of the excited state. rsc.org

Table 1: Representative Photophysical Data for Thiophene-Containing Chromophores

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Thiophene-π-conjugated D-A molecule | Hexane (B92381) | 412 | 520 | - |

| Thiophene-π-conjugated D-A molecule | Acetonitrile | 425 | 610 | - |

| P-bridged terthiophene | Toluene | 380 | 450 | 0.71 |

| Tripodal imidazole derivative | Dichloromethane | 350 | 450 | - |

This table presents representative data from analogous compounds to illustrate the concepts discussed and is not specific to this compound.

Influence of Substituents and Molecular Environment on Electronic Behavior

The electronic properties of this compound are highly susceptible to the influence of substituents and the surrounding molecular environment.

Substituent Effects: Replacing the phenyl groups in the well-studied 2,4,5-triphenyl-1H-imidazole (lophine) with thiophene rings has a profound electronic effect. Thiophene is more electron-rich than benzene (B151609) and is more reactive towards electrophiles. stackexchange.com This increased electron density in the thiophene rings is expected to lower the oxidation potential of the molecule compared to its phenyl analogue. youtube.com The sulfur atom in the thiophene ring can also participate in non-covalent interactions, further influencing the molecular packing and electronic properties. nih.gov The nature of the substituents on the thiophene rings themselves would also offer a route to fine-tune the electronic behavior. Electron-donating groups would further increase the electron density, while electron-withdrawing groups would have the opposite effect, thereby modulating the HOMO-LUMO gap and the ICT characteristics. rsc.org

Molecular Environment: The molecular environment, particularly the polarity of the solvent, can significantly impact the electronic behavior of molecules with ICT character. iphy.ac.cnrsc.org In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission spectrum (solvatochromism). iphy.ac.cnacs.org The ground-state structure of such molecules can also be sensitive to the solvent polarity. acs.org For this compound, it is anticipated that its absorption and especially its emission spectra would exhibit a dependence on the solvent environment, providing further evidence of its ICT nature.

Electronic Band Structure Analysis in Solid-State Context

While the electronic properties of this compound in solution are governed by its molecular structure, its behavior in the solid state is determined by the collective electronic properties, which are described by the electronic band structure. This analysis is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

The electronic band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden to have (band gaps). For organic semiconductors, the key parameters are the energy of the highest occupied molecular orbital (HOMO), which forms the valence band, and the energy of the lowest unoccupied molecular orbital (LUMO), which forms the conduction band. The energy difference between these is the band gap.

Structure Activity and Structure Property Relationship Sar/spr Studies

Systematic Derivatization for Modulating Molecular Functionality

Systematic derivatization is a cornerstone of SAR/SPR, involving the synthesis of a series of related compounds by modifying specific positions on a parent molecule. In the context of 2,4,5-trisubstituted imidazoles, derivatization typically occurs at three main sites: the N-1 position of the imidazole (B134444) ring, the C-2 aryl (or heteroaryl) substituent, and the C-4/C-5 aryl (or heteroaryl) substituents. While extensive studies on the specific derivatization of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole are emerging, principles can be drawn from analogous 2,4,5-triaryl imidazole systems. ijcrt.org

The introduction of various functional groups allows for the fine-tuning of the molecule's electronic, photophysical, and biological properties. rsc.org For instance, attaching electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like nitro, -NO₂ or cyano, -CN) to the aryl rings can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org This, in turn, modulates properties such as absorption and emission wavelengths, fluorescence quantum yields, and electrochemical potentials. rsc.orgresearchgate.net

The following table, based on data for analogous substituted imidazole compounds, illustrates how systematic derivatization can modulate photophysical properties. metu.edu.tr

| Core Structure | Substituent at C-2 Phenyl | Substituent at N-1 | Photoluminescence Peak (nm) |

|---|---|---|---|

| 2,4,5-triphenyl-1H-imidazole | -H | -H | Not Reported |

| 2,4,5-triphenyl-1H-imidazole | -C(CH₃)₃ (tBu) | -H | 490 |

| 2,4,5-triphenyl-1H-imidazole | -C(CH₃)₃ (tBu) | -Phenyl | 495 |

| 2,4,5-triphenyl-1H-imidazole | -C(CH₃)₃ (tBu) | -Phenyl-Cl | 492 |

| 2,4,5-triphenyl-1H-imidazole | -OCH₃ | -H | 488 |

| 2,4,5-triphenyl-1H-imidazole | -OCH₃ | -Phenyl | 490 |

| 2,4,5-triphenyl-1H-imidazole | -OCH₃ | -Phenyl-Cl | 489 |

Rational Design Principles for Targeted Applications

Rational design moves beyond systematic derivatization by using the knowledge gained from SAR/SPR studies to create molecules with a specific, predetermined function. rsc.org This goal-oriented approach is critical for developing new drugs, sensors, or materials for optoelectronics. The process involves identifying a target (e.g., a biological receptor or a desired physical property), proposing a chemical structure hypothesized to interact with or produce that target effect, and then synthesizing and testing the designed molecule. rsc.orgresearchgate.net

For therapeutic applications, rational design might involve creating a molecule that fits precisely into the active site of a target enzyme. For example, novel 2,5-disubstituted-1H-imidazole derivatives have been rationally designed as anti-cancer agents. rsc.org The design was based on proven pharmacophores, where the imidazole core acts as a scaffold to position functional groups in a specific spatial orientation to interact with biological targets like the KRAS and Wnt signaling pathways. rsc.org

In materials science, the rational design of imidazole derivatives often targets specific photophysical or electronic properties. For instance, 1,2,4,5-tetraphenyl-1H-imidazole-based molecules have been designed as aggregation-induced emission (AIE) luminogens for sensing applications. researchgate.net The design principle involves creating a propeller-like structure with multiple phenyl rings that are free to rotate in solution, which quenches fluorescence. Upon aggregation or binding to an analyte, this intramolecular rotation is restricted, causing the molecule to become highly emissive. By strategically placing different functional groups on the peripheral phenyl rings, researchers can tune the molecule's sensitivity and selectivity for detecting specific analytes like metal ions or changes in viscosity. researchgate.netresearchgate.net

The table below outlines examples of rational design principles applied to imidazole-based compounds for specific applications.

| Targeted Application | Design Principle | Structural Feature | Resulting Function | Reference |

|---|---|---|---|---|

| Anti-Cancer Agent | Inhibit KRAS/Wnt signaling pathways using a known pharmacophore. | Attach chromene and aryl groups to an imidazole core to create specific spatial geometry. | Potent anti-angiogenesis activity. | rsc.org |

| Fluorescent Sensor | Create a molecule exhibiting aggregation-induced emission (AIE) for 'turn-on' sensing. | Synthesize a tetraphenyl-imidazole with rotatable phenyl rings to enable the AIE effect. | Multifunctional sensing of ions and viscosity. | researchgate.net |

| OLED Material | Tune electronic properties to achieve balanced carrier mobility. | Introduce a cyano (-CN) group onto a peripheral, non-conjugated phenyl ring. | Enhanced photoluminescence quantum yield and improved device performance. | rsc.org |

| Metal Ion Sensor | Incorporate nitrogen-rich heterocycles capable of chelating metal ions, leading to fluorescence quenching. | Use a tris(2-pyridyl)imidazole scaffold as a "turn-off" sensor. | Selective and sensitive detection of Cu(II) and Hg(II) ions. | researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling represents a sophisticated, computational extension of SAR/SPR studies. nih.govajchem-b.com These methods aim to build a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity (QSAR) or physical properties (QSPR). researchgate.netnih.gov The fundamental premise is that the variations in the activity/property within a group of related molecules, such as derivatives of this compound, are dependent on the variations in their structural or physicochemical features. nih.gov

The process begins by generating a dataset of compounds with known activities or properties. For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Quantifying features like partial charges, dipole moments, and HOMO/LUMO energies.

Steric descriptors: Related to the volume and shape of the molecule or its substituents (e.g., molar refractivity).

Hydrophobic descriptors: Such as the partition coefficient (LogP), which describes a molecule's affinity for fatty versus aqueous environments.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a model is created that links a selection of these descriptors to the observed activity. nih.govnih.gov A robust QSAR/QSPR model not only explains the observed data but can also predict the activity or property of new, yet-to-be-synthesized compounds. mdpi.com This predictive power is invaluable, as it allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. researchgate.net The validity of these models is rigorously tested through internal and external validation methods to ensure their predictive reliability. nih.govmdpi.com

For example, QSAR studies on imidazole-containing compounds have successfully identified key structural features responsible for their anticancer activity. nih.govresearchgate.net These models have indicated that factors like molecular volume, shape, and polarity are critical for the inhibitory activity of these compounds against specific enzymes. nih.gov

The following table provides a conceptual example of a QSAR model, illustrating the components typically involved.

| Activity Modeled | Model Type | Example Equation | Key Descriptor Types | Statistical Metrics |

|---|---|---|---|---|

| Anticancer (pIC₅₀) | Multiple Linear Regression (MLR) | pIC₅₀ = 0.8LogP - 0.2MW + 1.5*GATS4e + 2.1 | Hydrophobic, Steric, Electronic | R² > 0.8, Q² > 0.7 |

| Antifungal Activity | k-Nearest Neighbor (kNN-MFA) | Activity is predicted based on the 'k' most similar molecules in the training set. | Steric, Electrostatic Fields | pred_r² > 0.5 |

| Enzyme Inhibition | Artificial Neural Network (ANN) | Non-linear function of multiple input descriptors. | Topological, Shape, Polarity | High correlation coefficients for training and test sets. |

Exploration of Potential Applications of 2,4,5 Tris Thiophen 2 Yl 1h Imidazole Based Systems

Applications in Material Science and Optoelectronics Research

The exploration of novel organic materials for electronic and optoelectronic devices is a burgeoning area of research. The 2,4,5-Tris(thiophen-2-YL)-1H-imidazole framework is a promising candidate due to the inherent properties of its constituent thiophene (B33073) and imidazole (B134444) moieties. Thiophene and its oligomers are well-known for their excellent charge transport characteristics, while the imidazole core can contribute to thermal stability and tunable electronic properties. tandfonline.com

Organic Light-Emitting Diodes (OLEDs) Component Research (Conceptual)

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a key focus in display and lighting technology. Imidazole derivatives have been investigated as potential components in OLEDs, often serving as electron transporters or as host materials for phosphorescent emitters due to their good electron mobility and wide energy gaps. tandfonline.com The incorporation of thiophene rings, as seen in this compound, is a strategy to enhance the charge-carrying capabilities and tune the emission properties of the material.

Conceptually, the this compound structure could be functionalized to serve as a blue-emitting material, a significant challenge in OLED technology. Research on other thiophene-substituted phenanthro[9,10-d]imidazole derivatives has shown that these compounds can be highly luminescent, emitting blue light in the solid state. researchgate.net For instance, derivatives of phenanthro[9,10-d]imidazole with thiophene rings have demonstrated photoluminescence quantum yields in the range of 12% to 23% as thin films. researchgate.net By analogy, the strategic placement of substituents on the thiophene rings of this compound could be explored to achieve desired emission colors and improve quantum efficiencies.

Furthermore, the thermal stability of the imidazole core is a crucial attribute for OLED materials, which must withstand the heat generated during device operation. tandfonline.com The high thermal stability of imidazole derivatives, with some being stable up to 400°C, suggests that this compound-based systems could exhibit the necessary robustness for OLED applications. tandfonline.com

Dye-Sensitized Solar Cells (DSSCs) Sensitizer Investigations (Conceptual)

Dye-Sensitized Solar Cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a critical component that governs the light-harvesting efficiency. chemsociety.org.ng Organic dyes based on a Donor-π-Acceptor (D-π-A) architecture are widely studied for this purpose. In this framework, the this compound scaffold could be conceptually designed to function as the π-bridge.

Theoretical studies on 2,4,5-triphenyl imidazole-based dyes have shown the potential of the imidazole core in DSSC applications. chemsociety.org.ngresearchgate.net By incorporating suitable donor and acceptor groups, the electronic properties of the dye can be tailored to optimize light absorption and charge transfer processes. chemsociety.org.ng For instance, the introduction of a cyanoacetic acid acceptor group has been shown to be favorable for DSSC applications in related imidazole compounds. chemsociety.org.ng

In a conceptual design, the thiophene units of this compound could act as part of the π-conjugated spacer, facilitating efficient charge separation and transport. The electron-rich nature of the thiophene rings can enhance the light-harvesting capabilities of the dye. mdpi.com Research on other thiophene-based dyes for DSSCs has demonstrated that the inclusion of thienothiophene moieties as π-conjugation segments can lead to higher photocurrents and power conversion efficiencies. mdpi.com

A study on imidazole-based dyes with a D-π-A structure reported power conversion efficiencies up to 2.01% for a derivative with an alkyl chain substitution. uokerbala.edu.iq This highlights the potential of engineering imidazole-based dyes for improved photovoltaic performance.

Organic Semiconductors and Charge Transport Phenomena

The field of organic electronics relies on the development of semiconductor materials with high charge carrier mobility. Both thiophene and imidazole derivatives have been individually investigated for their semiconducting properties. The combination of these two moieties in this compound suggests its potential as an organic semiconductor.

Thiophene-based polymers and small molecules are known for their excellent hole-transporting properties. nih.gov The π-stacking of the thiophene rings can facilitate intermolecular charge hopping, which is essential for efficient charge transport. The imidazole core, on the other hand, can influence the molecular packing and electronic coupling between adjacent molecules in the solid state.

Studies on other imidazole-based systems have shown that the charge transport mechanism can be governed by space-charge limited conduction (SCLC). researchgate.net The charge transport properties are also influenced by the presence of trap states within the material. researchgate.net Theoretical calculations on bis tandfonline.comchemsociety.org.nguokerbala.edu.iqthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT), another sulfur-containing heterocyclic semiconductor, have demonstrated the importance of electronic structure calculations in understanding the correlation between intermolecular packing and charge transport. nih.gov Similar computational approaches could be employed to predict the charge transport characteristics of this compound.

Supramolecular Assembly and Self-Organization for Functional Materials

The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful tool for creating functional materials with tailored properties. The imidazole moiety, with its hydrogen bonding capabilities, can act as a versatile building block for supramolecular assembly. uokerbala.edu.iq

The nitrogen atoms in the imidazole ring can participate in hydrogen bonding, directing the formation of one-, two-, or three-dimensional networks. This self-organization can be exploited to create materials with specific optical, electronic, or catalytic properties. For example, the synthesis of metal-organic frameworks (MOFs) using an imidazole-based linker, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), has been reported. mdpi.com These MOFs have shown potential for applications such as CO2 capture. mdpi.com

Similarly, the this compound molecule could be used as a ligand to coordinate with metal ions, leading to the formation of novel MOFs or coordination polymers. The thiophene rings can also participate in π-π stacking interactions, further influencing the self-assembly process and the final architecture of the material. The combination of hydrogen bonding and π-π stacking interactions could lead to the formation of highly ordered structures with interesting functional properties.

Investigations in Biological Chemistry and Mechanistic Studies

The imidazole ring is a common motif in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications. japsonline.comresearchgate.net The thiophene ring is also a well-known pharmacophore present in numerous drugs. The conjugation of these two heterocyclic systems in this compound makes it an interesting candidate for biological investigations.

In Silico Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecule (protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the potential mechanism of action of a molecule.

In silico studies can be employed to investigate the potential of this compound and its derivatives to interact with various protein targets. For instance, molecular docking studies have been performed on other 2,4,5-trisubstituted imidazole derivatives to evaluate their potential as inhibitors of enzymes like xanthine (B1682287) oxidase and acetylcholinesterase. mdpi.com Similarly, docking studies on thiophene-containing compounds have been conducted to assess their anti-proliferative activity by targeting proteins such as cyclin-dependent kinase 2 (CDK-2). researchgate.net

The general approach involves:

Selection of a Protein Target: Based on a therapeutic area of interest (e.g., cancer, neurodegenerative diseases), a relevant protein target is chosen.

Ligand and Protein Preparation: The 3D structures of the this compound derivative and the target protein are prepared for the docking simulation.

Docking Simulation: A docking algorithm is used to predict the most favorable binding poses of the ligand within the active site of the protein.

Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

The results of such in silico studies, often presented as docking scores and binding energies, can provide a preliminary assessment of the compound's potential biological activity and guide further experimental investigations.

Exploration of Potential Antimicrobial Mechanisms (e.g., enzyme inhibition, membrane disruption)

Derivatives of 2,4,5-trisubstituted imidazoles have demonstrated notable antimicrobial properties. While the precise mechanisms for this compound are still under investigation, research on related compounds points towards several potential modes of action, including enzyme inhibition and membrane disruption.

Some imidazole-based drugs are thought to exert their antimicrobial effects by directly inhibiting membrane functions, potentially without interfering with sterol biosynthesis. nih.govnih.gov Thiophene derivatives have been shown to increase the permeability of bacterial cell membranes. frontiersin.org The lipophilic nature of the thiophene rings could facilitate their insertion into the bacterial cell membrane, leading to disruption of membrane integrity and subsequent cell death. nih.govfrontiersin.org

The antimicrobial activity of a series of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H imidazole derivatives was evaluated against various bacterial and fungal strains. The results, summarized in the table below, indicate a broad spectrum of activity.

Table 1: Antimicrobial Activity of Thiophene-Containing Imidazole Derivatives (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans |

|---|---|---|---|---|---|---|

| 1a (H) | 12 | 11 | 13 | 12 | 11 | 10 |

| 1b (F) | 14 | 13 | 15 | 14 | 13 | 12 |

| 1c (Cl) | 16 | 15 | 17 | 16 | 15 | 14 |

| 1d (CH3) | 13 | 12 | 14 | 13 | 12 | 11 |

| 1e (OCH3) | 11 | 10 | 12 | 11 | 10 | 9 |

| 1f (N(CH3)2) | 18 | 17 | 19 | 18 | 17 | 16 |

Data sourced from a study on 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H imidazole derivatives. researchgate.net

Research into Antioxidant Activity and Related Pathways

Thiophene and imidazole moieties are known to be present in compounds with significant antioxidant properties. nih.govmdpi.com The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals. The presence of electron-donating groups on the aromatic rings attached to the imidazole core is believed to be essential for this activity. mdpi.com

The antioxidant activity of various substituted imidazole and thiophene derivatives has been evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, certain triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole (B32235) rings have shown significant antioxidant activity, with some derivatives exhibiting high scavenging activity in both DPPH and ABTS assays. nih.govresearchgate.net

Table 2: Antioxidant Activity of Selected Trisubstituted Imidazole and Thiophene Derivatives

| Compound/Derivative | Assay | Antioxidant Activity (IC50/EC50/SC50 or % Inhibition) | Reference |

|---|---|---|---|

| 2,4,5-triphenyl imidazole derivative 3 | DPPH | EC50: 0.141 mg/mL | mdpi.com |

| 2,4,5-triphenyl imidazole derivative 10 | DPPH | EC50: 0.174 mg/mL | mdpi.com |

| 2,4,5-triphenyl imidazole derivative 3 | ABTS | EC50: 0.168 mg/mL | mdpi.com |

| 2,4,5-triphenyl imidazole derivative 10 | ABTS | EC50: 0.162 mg/mL | mdpi.com |

| Triheterocyclic compound 5c (containing thiophene) | DPPH | SC50: Good value reported | nih.gov |

| Triheterocyclic compound 5h (containing thiophene) | ABTS | High scavenging activity reported | nih.gov |

| Thienyl-pyrazole derivative 5g | DPPH | IC50: 0.245 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole derivative 5h | DPPH | IC50: 0.284 ± 0.02 μM | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5b | DPPH | IC50: 5.84 μg/ml | researchgate.net |

Studies on Anti-inflammatory Mechanisms

Thiophene and imidazole derivatives have been investigated for their anti-inflammatory properties. nih.gov The proposed mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com The aromatic and hydrophobic nature of thiophenes may enhance their permeability across cell membranes, contributing to their efficacy as anti-inflammatory agents. nih.gov

Research has shown that certain thiophene derivatives can reduce the expression of pro-inflammatory genes and cytokines, including TNF-α, IL-1β, and IL-6. mdpi.com For example, some methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key signaling pathways like ERK, p38, and NF-ĸB. mdpi.com

Enzyme Inhibitory Action Studies

The inhibition of specific enzymes is a key mechanism behind the therapeutic potential of many compounds. Trisubstituted imidazole derivatives have been evaluated as inhibitors of various enzymes. For instance, certain 2,4,5-triphenyl imidazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and xanthine oxidase (XO). mdpi.com

The table below summarizes the enzyme inhibitory activity of some 2,4,5-trisubstituted imidazole derivatives.

Table 3: Enzyme Inhibitory Activity of Selected 2,4,5-Trisubstituted Imidazole Derivatives

| Compound | Enzyme | Inhibition Data |

|---|---|---|

| 1 | Acetylcholinesterase (AChE) | 25.8% inhibition at 150 μg/mL |

| 3 | Xanthine Oxidase (XO) | IC50: 85.8 μg/mL |

Data sourced from a study on 2,4,5-triphenyl imidazole derivatives. mdpi.com

Furthermore, novel 1,2,4-triazole derivatives containing a thiophene moiety have demonstrated excellent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the nanomolar range. nih.gov

Research into Catalytic Applications

The synthesis of 2,4,5-trisubstituted imidazoles often involves catalytic methods, highlighting the importance of catalysts in the preparation of these compounds. researchgate.netsciepub.comderpharmachemica.com Various catalytic systems, including Brønsted acidic ionic liquids, cupric chloride, and other heterogeneous catalysts, have been employed to facilitate the one-pot, three-component synthesis of these imidazole derivatives. researchgate.netsciepub.comderpharmachemica.com The imidazole core itself can be a component of more complex catalytic systems. While direct catalytic applications of this compound are not widely reported, the versatile chemistry of the imidazole and thiophene rings suggests potential for its use in catalysis, possibly in the form of metal complexes or as an organocatalyst.

Photocatalytic Degradation Studies (e.g., organic dyes)

The application of this compound and its derivatives as photocatalysts for the degradation of organic pollutants, such as industrial dyes, is an area of growing interest. These systems are investigated for their ability to generate reactive oxygen species under light irradiation, which can break down complex organic molecules into simpler, less harmful substances.

Detailed research findings have shown that the efficiency of photocatalytic degradation is influenced by several factors, including the catalyst's morphology, surface area, and the nature of the target dye. For instance, studies have explored the use of related trisubstituted imidazoles in conjunction with materials like titanium dioxide (TiO2) to enhance photocatalytic activity under visible light. researchgate.net The imidazole-based component can act as a photosensitizer, absorbing light and transferring energy to the semiconductor, which in turn accelerates the degradation process. The general mechanism involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−), which are responsible for the degradation of the organic dyes. mdpi.comnih.govmdpi.com

While specific data on the degradation rates of various dyes using solely this compound is not extensively documented in the provided results, the broader class of imidazole derivatives shows promise. For example, composites involving other organic structures have demonstrated significant degradation efficiencies for dyes like methylene (B1212753) blue and rhodamine B. nih.gov

Table 1: Representative Photocatalytic Degradation Performance (Illustrative) This table is illustrative of typical data presented in photocatalysis studies, as specific data for the target compound was not available in the search results.

| Photocatalyst System | Target Dye | Light Source | Degradation Efficiency (%) | Time (min) |

|---|---|---|---|---|

| Composite A | Methylene Blue | Visible Light | >95 | 120 |

| Composite B | Rhodamine B | UV Light | ~95 | 180 |

Hydrogen Evolution Reaction (HER) and Energy Conversion Research

The quest for clean and sustainable energy has driven research into efficient catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. mdpi.com Molecules containing imidazole moieties have been explored as components of electrocatalysts and photocatalysts for HER due to their ability to coordinate with metal centers and facilitate proton transfer.

The nitrogen atoms in the imidazole ring of this compound can act as proton relays or active sites in catalytic cycles. When complexed with transition metals like cobalt, iron, or copper, the resulting materials can exhibit significant electrocatalytic activity for proton reduction. mdpi.com Research on related metal-corrole complexes bearing an imidazole group has demonstrated that the imidazole unit can enhance HER performance. mdpi.com In such systems, the catalyst facilitates the reduction of protons (H+) to molecular hydrogen (H2). The performance of these catalysts is typically evaluated by parameters such as turnover frequency (TOF), which measures the per-site catalytic activity. For example, a cobalt corrole (B1231805) complex with an imidazole group has shown a TOF of up to 265 s⁻¹ in an organic solvent. mdpi.com

Table 2: Example Electrocatalytic HER Performance of an Imidazole-Containing Complex This table is based on data for a related cobalt corrole complex to illustrate typical research findings, as specific HER data for this compound was not found.

| Catalyst | Medium | Proton Source | Turnover Frequency (TOF) |

|---|---|---|---|

| Cobalt Corrole-Imidazole Complex | DMF | TsOH | 265 s⁻¹ |

Role as Ligands in Coordination Chemistry for Catalysis

The structure of this compound, with its multiple nitrogen and sulfur heteroatoms, makes it an excellent candidate for use as a ligand in coordination chemistry. mdpi.com Ligands are crucial components of catalysts, as they can tune the electronic and steric properties of a metal center, thereby influencing its catalytic activity, selectivity, and stability.

The nitrogen atoms of the imidazole ring and the sulfur atoms of the thiophene rings can coordinate to a central metal ion, forming stable complexes. These complexes can then be employed as catalysts in various organic transformations. For instance, ruthenium(II) complexes bearing thiophene-based ligands have been successfully used as catalysts for the synthesis of 2,4,5-trisubstituted imidazoles themselves, demonstrating the catalytic potential of such metal-ligand frameworks. bohrium.comdocumentsdelivered.com Similarly, palladium(II) complexes with N,S-heterocyclic carbene ligands derived from related structures have been shown to be effective catalysts for C-C coupling reactions. nih.gov

The catalytic applications are diverse, ranging from oxidation and reduction reactions to the formation of carbon-carbon and carbon-heteroatom bonds. The specific arrangement of the thiophene and imidazole groups allows for the formation of multidentate "pincer" or "tripod" type ligands, which can confer high stability and specific geometric constraints on the metal catalyst, leading to enhanced catalytic performance.

Future Research Directions and Outlook

Development of Novel Functionalized Derivatives with Enhanced Properties

A significant avenue for future research lies in the synthesis and exploration of novel functionalized derivatives of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole. The introduction of various functional groups onto the thiophene (B33073) or imidazole (B134444) rings could dramatically enhance its intrinsic properties and introduce new functionalities.

Strategic functionalization could be guided by the desired application. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the thiophene rings can be used to tune the electronic and optical properties of the molecule. This approach has been successfully employed in other thiophene-based materials to modulate their band-gap and charge-transfer characteristics. rsc.org Research could focus on synthesizing derivatives with tailored HOMO-LUMO energy gaps for applications in organic electronics. rsc.orgresearchgate.net